

Physicochemical properties of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

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Compound of Interest

Compound Name: 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

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An In-Depth Technical Guide to the Physicochemical Properties of **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide**

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide**. This molecule merges two pharmacologically significant motifs: the pyridine carbothioamide scaffold, known for a wide range of biological activities, and the 2,2,2-trifluoroethoxy group, a bioisostere frequently used in drug design to enhance metabolic stability and lipophilicity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a centralized resource on the compound's chemical identity, a proposed synthetic route, protocols for characterization and property determination, and a discussion of its potential relevance in pharmaceutical sciences. All methodologies are presented with a focus on scientific integrity, providing the underlying rationale for experimental choices to ensure robust and reproducible results.

Part 1: Molecular Overview and Strategic Importance

The Pyridine Carbothioamide Scaffold in Medicinal Chemistry

The pyridine carbothioamide core is a privileged scaffold in drug discovery. The presence of the thioamide group (-C(=S)NH₂) provides unique hydrogen bonding capabilities and steric profiles compared to its amide analog. Derivatives of this class have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiulcer activities.^{[1][2][3]} The pyridine ring itself is a common feature in many approved drugs, offering a basic nitrogen atom that can be crucial for target engagement and influencing pharmacokinetic properties.

The Role of Trifluoroethoxy Substitution in Drug Design

The introduction of a trifluoroethoxy group is a well-established strategy in modern medicinal chemistry to optimize drug-like properties. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly alter the electronics of the aromatic ring system. Furthermore, this moiety is known to enhance metabolic stability by blocking potential sites of oxidative metabolism and to increase lipophilicity, which can improve membrane permeability and oral bioavailability.^[4] The strategic placement at the 6-position of the pyridine ring influences the overall electronic and steric landscape of the molecule.

Chemical Identity of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide

A precise understanding of the molecule's fundamental identity is the cornerstone of all further investigation.

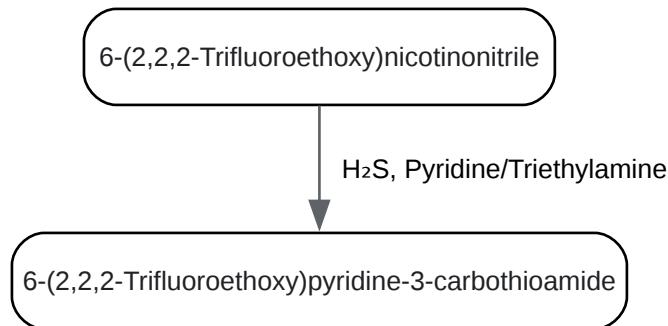
Property	Value	Source(s)
IUPAC Name	6-(2,2,2-trifluoroethoxy)pyridine-3-carbothioamide	N/A
Synonyms	6-(2,2,2-Trifluoroethoxy)thionicotinamid e; 6-(2,2,2-trifluoroethoxy)-3-pyridinecarbothioamide	[5]
CAS Number	175277-59-5	[5][6]
Molecular Formula	C ₈ H ₇ F ₃ N ₂ OS	[5][6]
Molecular Weight	236.22 g/mol	[6]
Appearance	Yellow crystalline solid	[5]

Part 2: Synthesis and Spectroscopic Characterization

A robust synthetic route and unambiguous structural confirmation are prerequisites for any meaningful physicochemical or biological evaluation.

Proposed Synthetic Pathway

While a specific published synthesis for this exact molecule is not readily available, a logical and efficient pathway can be proposed based on established methodologies for analogous compounds.[2][7] A common and effective method for creating thioamides is the reaction of the corresponding nitrile with a source of hydrogen sulfide.



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Caption: Proposed synthesis of the target compound.

Causality: This pathway is chosen for its high functional group tolerance and generally good yields. The nitrile precursor, 6-(2,2,2-trifluoroethoxy)nicotinonitrile, serves as a stable and accessible starting material. The reaction with hydrogen sulfide, often in the presence of a basic catalyst like pyridine or triethylamine, proceeds via nucleophilic addition to the nitrile carbon to yield the desired primary thioamide.

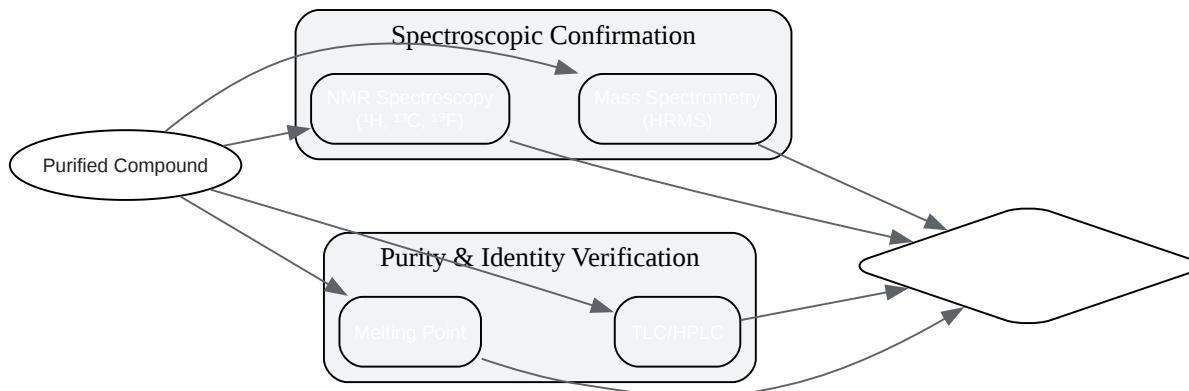
Protocol: Synthesis and Purification

This protocol is a representative procedure adapted from standard organic synthesis practices.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and condenser, add 6-(2,2,2-trifluoroethoxy)nicotinonitrile (1.0 eq).
- Solvent and Base: Add anhydrous pyridine (approx. 0.1 M solution) and triethylamine (2.0 eq).
- Reaction: Bubble hydrogen sulfide gas through the stirred solution at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Workup: Quench the reaction by carefully pouring the mixture into ice-water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Structural Elucidation and Purity Assessment

Unambiguous characterization is critical. A combination of NMR spectroscopy and mass spectrometry provides definitive structural proof, while chromatography and melting point analysis assess purity.



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Caption: Workflow for structural and purity confirmation.

2.3.1 Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the molecular structure by observing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.[\[8\]](#)
- Procedure:
 - Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons on the pyridine ring, a quartet for the -OCH₂- group coupled to the CF₃ group, and broad signals for the -NH₂ protons of the thioamide.
 - Acquire a ¹³C NMR spectrum. Look for characteristic shifts for the thioamide carbon (C=S), aromatic carbons, and carbons of the trifluoroethoxy group.
 - Acquire a ¹⁹F NMR spectrum. A single signal (likely a triplet due to coupling with the -CH₂- group) is expected, confirming the presence of the CF₃ group.

- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[8]

2.3.2 Protocol: High-Resolution Mass Spectrometry (HRMS)

- Objective: To confirm the elemental composition by measuring the exact mass.
- Instrumentation: ESI-Q-TOF or Orbitrap mass spectrometer.[8]
- Procedure:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infuse the sample into the mass spectrometer using electrospray ionization (ESI) in positive ion mode.
 - Acquire the spectrum and determine the m/z of the protonated molecule $[M+H]^+$.
 - Compare the experimentally measured exact mass to the calculated theoretical mass for $C_8H_8F_3N_2OS^+$. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

Part 3: Core Physicochemical Properties

These intrinsic properties are fundamental to understanding the compound's behavior and predicting its suitability for further development.

Thermal Properties

The melting point is a crucial indicator of purity and lattice energy.

Property	Value	Source(s)
Melting Point	120-123 °C	[5][6]
Form	Crystalline Solid	[5]

- Protocol: Melting Point Determination
 - Finely powder a small amount of the dry sample.

- Pack the sample into a capillary tube to a height of 2-3 mm.
- Place the tube in a calibrated melting point apparatus.
- Heat at a rate of 10-15 °C/min until the temperature is ~15 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C/min.
- Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow range (<2 °C) is indicative of high purity.

Solubility Profile

Solubility is a critical determinant of bioavailability and formulation feasibility. While specific data is not publicly available, the molecular structure—containing a lipophilic trifluoroethoxy group and polar thioamide and pyridine moieties—suggests modest solubility in both aqueous and organic media.

- Protocol: Kinetic Aqueous Solubility Determination (Shake-Flask Method)
 - Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
 - Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
 - Separation: Centrifuge the suspension to pellet the excess solid.
 - Sampling: Carefully remove an aliquot of the clear supernatant.
 - Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method, such as HPLC-UV or LC-MS.
 - Validation: The presence of solid material at the end of the experiment validates that a saturated solution was achieved.

Acidity/Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The primary basic center is the pyridine nitrogen, while the thioamide N-H protons are weakly acidic.

- Protocol: pKa Determination via Potentiometric Titration
 - Solution Prep: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.
 - Titration: Calibrate a pH electrode and place it in the sample solution. Titrate the solution with a standardized solution of HCl to determine the pKa of the basic pyridine nitrogen. Subsequently, titrate with a standardized solution of NaOH to determine the pKa of the acidic thioamide protons.
 - Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Part 4: Relevance and Application in Drug Discovery

The physicochemical profile of **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide** provides critical insights for its potential as a drug candidate.

- ADME Profile: The measured properties are essential inputs for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
 - Solubility (Part 3.2): Directly influences dissolution rate and oral absorption.
 - pKa (Part 3.3): Determines the charge state in the gastrointestinal tract and blood, affecting both solubility and membrane permeability. The basic pyridine center may lead to higher solubility at low pH (stomach).
 - Lipophilicity (LogP): While not experimentally determined here, the trifluoroethoxy group is expected to confer significant lipophilicity. This property must be balanced; high LogP can improve permeability but may also increase metabolic turnover and non-specific binding, and decrease aqueous solubility.

- Structure-Activity Relationship (SAR) Insights: This molecule serves as an excellent starting point for SAR studies. The physicochemical data gathered here provides a baseline for evaluating analogs. For instance, modifying substituents on the pyridine ring would modulate the pKa of the nitrogen, while altering the thioamide to other functional groups would change hydrogen bonding patterns and solubility.

In conclusion, **6-(2,2,2-Trifluoroethoxy)pyridine-3-carbothioamide** is a compound of significant interest due to its hybrid structure. The experimental data on its melting point, combined with established protocols for determining its other key physicochemical properties, provides a solid foundation for any research program aimed at exploring its therapeutic potential.

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